tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBLUCQZYCOUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662493 | |

| Record name | tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-78-9 | |

| Record name | 1,1-Dimethylethyl N-[1-(3-piperidinyl)-3-azetidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a heterocyclic compound of interest in contemporary drug discovery and development. This document details the integrated application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere recitation of methods, this guide delves into the strategic rationale behind experimental design and data interpretation, offering field-proven insights for researchers, scientists, and professionals in pharmaceutical development. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of Structural Verification

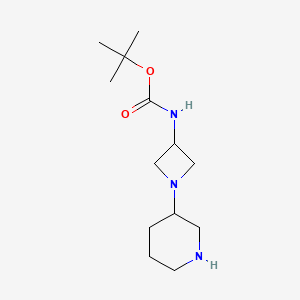

In the landscape of medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of the drug development process. The compound tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (Figure 1) presents a unique structural motif, combining a piperidine ring and an azetidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable building block in the synthesis of more complex molecules.[1] Precise structural confirmation is paramount to understanding its reactivity, potential metabolic pathways, and interactions with biological targets. This guide will systematically walk through the process of confirming the identity and connectivity of this molecule, providing both the "how" and the "why" at each stage.

Figure 1: Chemical Structure of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Caption: 2D representation of the target molecule.

Synthesis and Purification: Establishing a Foundational Protocol

A robust and reproducible synthetic route is the first step in obtaining high-purity material for structural analysis. The synthesis of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate typically involves a nucleophilic substitution reaction between a suitable piperidine precursor and a protected azetidine derivative.

Proposed Synthetic Pathway

A logical synthetic approach involves the reaction of 3-aminopiperidine with tert-butyl (3-oxoazetidin-1-yl)carbamate followed by a reduction step, or a direct coupling of a piperidine derivative with a protected 3-aminoazetidine. A common strategy is the reductive amination of a Boc-protected 3-oxoazetidine with a piperidine derivative, or the alkylation of a Boc-protected 3-aminoazetidine with a suitable piperidine electrophile. For the purpose of this guide, we will outline a generalized procedure based on the coupling of N-Boc-3-aminoazetidine with a suitable piperidine precursor.

Experimental Protocol: Synthesis

Materials:

-

tert-butyl N-(azetidin-3-yl)carbamate hydrochloride

-

A suitable 3-substituted piperidine derivative (e.g., a protected 3-halopiperidine or a piperidin-3-one for reductive amination)

-

A suitable base (e.g., triethylamine, N,N-diisopropylethylamine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reducing agent if applicable (e.g., sodium triacetoxyborohydride)

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl N-(azetidin-3-yl)carbamate hydrochloride and the chosen piperidine derivative in the selected anhydrous solvent.

-

Base Addition: Add the base dropwise to the reaction mixture at room temperature. The base is crucial to deprotonate the azetidine hydrochloride and facilitate the nucleophilic attack.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.

Spectroscopic Analysis: The Core of Structure Elucidation

With a purified sample in hand, a suite of spectroscopic techniques is employed to piece together the molecular structure.

Mass Spectrometry (MS): Determining the Molecular Weight

Rationale: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition.

Expected Results:

-

Molecular Formula: C₁₃H₂₅N₃O₂

-

Molecular Weight: 255.36 g/mol

-

Expected [M+H]⁺: 256.2025

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 256.2025 |

| [M+Na]⁺ | 278.1844 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. In this molecule, we expect to see characteristic absorptions for the N-H bond of the carbamate and the piperidine, the C=O of the carbamate, and C-N bonds.

Expected Absorptions:

-

N-H Stretch (Carbamate and Piperidine): A broad peak in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp absorption around 1680-1720 cm⁻¹.[1]

-

C-N Stretch: In the fingerprint region, typically between 1000-1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity of atoms and their spatial relationships.

Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 300 MHz):

-

δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group.

-

δ 1.50-1.90 (m, 4H): The methylene protons of the piperidine ring (positions 4 and 5).

-

δ 2.40-2.60 (m, 2H): The methylene protons of the piperidine ring adjacent to the nitrogen (position 6).

-

δ 2.70-2.90 (m, 1H): The methine proton of the piperidine ring at the point of attachment to the azetidine (position 3).

-

δ 3.00-3.20 (m, 2H): The methylene protons of the piperidine ring adjacent to the nitrogen (position 2).

-

δ 3.50-3.70 (m, 4H): The methylene protons of the azetidine ring.

-

δ 4.20-4.40 (m, 1H): The methine proton of the azetidine ring bearing the carbamate group.

-

δ 5.00 (br s, 1H): The N-H proton of the carbamate.

-

Variable (br s, 1H): The N-H proton of the piperidine ring.

Rationale: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 75 MHz):

-

δ 28.4: The three equivalent methyl carbons of the tert-butyl group.

-

δ 25.0, 32.0: The methylene carbons of the piperidine ring (positions 4 and 5).

-

δ 46.0, 50.0: The methylene carbons of the piperidine ring adjacent to the nitrogen (positions 2 and 6).

-

δ 55.0: The methine carbon of the piperidine ring attached to the azetidine (position 3).

-

δ 58.0: The methylene carbons of the azetidine ring.

-

δ 60.0: The methine carbon of the azetidine ring bearing the carbamate group.

-

δ 79.5: The quaternary carbon of the tert-butyl group.

-

δ 156.0: The carbonyl carbon of the carbamate group.

Table 2: Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 1.45 | s | 9H | -C(CH ₃)₃ |

| ¹H | 1.50-1.90 | m | 4H | Piperidine CH ₂ (4, 5) |

| ¹H | 2.40-2.60 | m | 2H | Piperidine CH ₂ (6) |

| ¹H | 2.70-2.90 | m | 1H | Piperidine CH (3) |

| ¹H | 3.00-3.20 | m | 2H | Piperidine CH ₂ (2) |

| ¹H | 3.50-3.70 | m | 4H | Azetidine CH ₂ |

| ¹H | 4.20-4.40 | m | 1H | Azetidine CH |

| ¹H | 5.00 | br s | 1H | Carbamate NH |

| ¹H | Variable | br s | 1H | Piperidine NH |

| ¹³C | 28.4 | -C(C H₃)₃ | ||

| ¹³C | 25.0, 32.0 | Piperidine C H₂ (4, 5) | ||

| ¹³C | 46.0, 50.0 | Piperidine C H₂ (2, 6) | ||

| ¹³C | 55.0 | Piperidine C H (3) | ||

| ¹³C | 58.0 | Azetidine C H₂ | ||

| ¹³C | 60.0 | Azetidine C H | ||

| ¹³C | 79.5 | -C (CH₃)₃ | ||

| ¹³C | 156.0 | C =O |

Rationale: While 1D NMR provides a wealth of information, complex spin systems and overlapping signals can lead to ambiguity. 2D NMR experiments, such as COSY and HSQC, provide definitive evidence of connectivity.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the proton networks within the piperidine and azetidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached protons.

Caption: Workflow for NMR-based structure elucidation.

X-ray Crystallography: The Definitive 3D Structure

Rationale: While spectroscopic methods provide excellent evidence for the connectivity of atoms, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state. This is the gold standard for structure determination.

Crystallization Protocol

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic approach to screening various solvents and crystallization techniques is recommended.

Step-by-Step Procedure:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent over several days.

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively good solvent. Place this solution in an open vial inside a larger sealed chamber containing a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystal growth.

-

Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer for data collection.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a multi-faceted process that relies on the synergistic application of synthesis, purification, and a suite of advanced analytical techniques. By following the logical workflow outlined in this guide—from a robust synthesis to definitive spectroscopic and crystallographic analysis—researchers can achieve a high level of confidence in the structural integrity of this and other novel chemical entities. This rigorous approach is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of potential new medicines.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Link]

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).

-

Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]

Sources

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate CAS number

An In-depth Technical Guide to tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, details a representative synthetic pathway with mechanistic insights, explores its applications as a versatile intermediate, and outlines critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers leveraging this molecule in the design and synthesis of novel therapeutic agents.

Introduction

In the landscape of modern drug development, small molecule scaffolds that provide precise three-dimensional diversity are invaluable. tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a key example of such a scaffold. Its structure uniquely combines a piperidine ring and an azetidine ring, two motifs frequently found in biologically active compounds. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties, while the strained 3-aminoazetidine portion offers a rigid core for projecting substituents into specific vectors for target engagement.

The presence of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable, yet readily cleavable, handle for subsequent chemical elaboration. This strategic design makes the compound an exceptionally useful intermediate for constructing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] This guide offers an in-depth analysis of its synthesis, properties, and utility, providing the scientific community with the necessary knowledge to effectively harness its potential.

Physicochemical and Structural Properties

The fundamental properties of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1131594-78-9 | [3][4] |

| Molecular Formula | C₁₃H₂₅N₃O₂ | [3] |

| Molecular Weight | 255.36 g/mol | [3] |

| IUPAC Name | tert-butyl N-[1-(piperidin-3-yl)azetidin-3-yl]carbamate | [4] |

| Boiling Point | 374.5 ± 42.0 °C (Predicted) | [4] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2 | N/A |

| Purity | Typically >95% | [3] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a multi-step process that hinges on the strategic coupling of two key heterocyclic fragments. The general approach involves the nucleophilic substitution reaction between a protected 3-aminopiperidine and a suitable 3-aminoazetidine precursor.

General Synthetic Workflow

The core transformation is the N-alkylation of tert-butyl azetidin-3-ylcarbamate with a piperidine derivative. A common and effective strategy involves the reductive amination between tert-butyl azetidin-3-ylcarbamate and a piperidone precursor, or direct alkylation using a piperidine with a suitable leaving group. A representative synthetic pathway is outlined below.

Sources

A-Z Guide to the Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of azetidine and piperidine rings in a single molecular entity presents a compelling scaffold for interrogating biological systems, making tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate a valuable building block in medicinal chemistry. The azetidine moiety, a strained four-membered ring, offers a unique vector for molecular exploration, while the piperidine ring is a ubiquitous feature in numerous approved pharmaceuticals.[1][2] This guide provides an in-depth examination of a robust and logical synthetic pathway to this compound, emphasizing the rationale behind procedural choices, validation of intermediates, and adherence to principles of scientific integrity. We will proceed from a retrosynthetic analysis to detailed, actionable protocols for the synthesis of key precursors and the final coupling reaction.

Introduction and Strategic Overview

The target molecule, tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, is a diamine derivative where one amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the other is part of a piperidine ring. This differential protection allows for selective functionalization at either nitrogen atom, making it a versatile intermediate for library synthesis in drug discovery programs.

Our synthetic strategy is predicated on a convergent approach, wherein the two core heterocyclic systems, azetidine and piperidine, are prepared and functionalized separately before being coupled in a key final step. This approach offers modularity and facilitates the purification of intermediates, which is crucial for the overall success and reproducibility of the synthesis.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the C-N bond between the azetidine nitrogen and the piperidine C3 carbon. This leads to two key synthons: a Boc-protected 3-aminoazetidine and a piperidine ring suitably activated at the 3-position for nucleophilic substitution or reductive amination.

Figure 1. Retrosynthetic analysis of the target compound.

This retrosynthesis points to a highly reliable and widely utilized transformation in medicinal chemistry: reductive amination . This reaction couples a primary or secondary amine with a carbonyl compound (a ketone in this case) via an iminium intermediate, which is then reduced in situ.

Synthesis of Key Intermediates

Intermediate 1: tert-Butyl azetidin-3-ylcarbamate

This intermediate is a commercially available building block.[3] Its synthesis is well-established and typically starts from 1,3-diaminopropan-2-ol, proceeding through cyclization and subsequent protection steps. For the purpose of this guide, we will consider it a starting material.

| Property | Value | Source |

| CAS Number | 91188-13-5 | [3] |

| Molecular Formula | C₈H₁₆N₂O₂ | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| Appearance | Solid | - |

| Purity | ≥98% | [3] |

Table 1. Specifications for starting material tert-butyl azetidin-3-ylcarbamate.

Intermediate 2: N-Boc-piperidin-3-one

The piperidine coupling partner requires a temporary protecting group on its nitrogen to prevent self-condensation and other side reactions. The Boc group is ideal due to its stability under the planned reductive amination conditions and its orthogonal deprotection chemistry (acid-catalyzed) relative to other potential protecting groups. The synthesis begins with the commercially available (S)-tert-butyl piperidin-3-ylcarbamate.

A multi-step synthesis starting from L-glutamic acid is a common and cost-effective route to chiral 3-aminopiperidine derivatives.[4][5] This involves esterification, Boc protection, reduction of the esters to a diol, tosylation, and finally cyclization with a suitable amine.[5]

For our purpose, we will begin with a commercially available precursor, N-Boc-3-hydroxypiperidine, and perform an oxidation to yield the required ketone.

Protocol: Oxidation of N-Boc-3-hydroxypiperidine

-

Setup: To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C in an inert atmosphere, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 15 minutes.

-

Rationale: DCM is an excellent solvent for this oxidation, being relatively non-polar and inert. The reaction is conducted at 0 °C to control the initial exotherm. DMP is a mild and highly efficient oxidizing agent for converting alcohols to ketones/aldehydes with minimal side product formation.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 30 minutes until the layers are clear.

-

Rationale: The thiosulfate reduces excess DMP, and the bicarbonate neutralizes the acetic acid byproduct of the reaction, preventing potential degradation of the Boc group.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-piperidin-3-one as a white solid.

Core Synthesis: Reductive Amination

With both key intermediates in hand, the final coupling can be performed. Reductive amination is a robust and high-yielding reaction perfect for this transformation.

Figure 2. Workflow for the reductive amination and final deprotection.

Protocol: Synthesis of tert-Butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate

-

Setup: To a solution of tert-butyl azetidin-3-ylcarbamate (1.1 eq) and N-Boc-piperidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M), add glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 1 hour.

-

Rationale: DCE is the solvent of choice as it is compatible with the reducing agent. Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.

-

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS.[6]

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[6] It is less basic than sodium borohydride, minimizing side reactions, and does not reduce the ketone starting material as readily as the iminium intermediate.

-

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the di-Boc protected product.

Final Deprotection Step

The final step is the selective removal of the Boc group from the piperidine nitrogen to yield the target compound.

Protocol: Boc Deprotection

-

Setup: Dissolve the di-Boc protected intermediate from the previous step in a solution of 4M HCl in 1,4-dioxane (approx. 0.1 M) or trifluoroacetic acid (TFA) in DCM (1:1 v/v).

-

Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. If HCl/dioxane was used, the product is often isolated as the hydrochloride salt. If TFA was used, the crude residue can be dissolved in a minimal amount of DCM and precipitated with diethyl ether. Alternatively, a basic workup (e.g., with aqueous NaHCO₃) can be performed to obtain the free base, followed by extraction and purification.

-

Purification: The final compound can be purified by reverse-phase HPLC or by crystallization of its salt form to yield tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the azetidine ring protons, piperidine ring protons, the Boc group methyl protons (singlet, ~1.4 ppm), and the carbamate NH. |

| ¹³C NMR | Carbamate carbonyl carbon (~156 ppm), Boc quaternary carbon (~80 ppm), and distinct signals for the azetidine and piperidine ring carbons. |

| Mass Spec (ESI) | Calculated m/z for C₁₃H₂₅N₃O₂ corresponds to 255.19. The [M+H]⁺ ion should be observed at ~256.2. |

| Purity (HPLC) | >95% |

Table 2. Expected analytical data for tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.

Conclusion

This guide outlines a logical, reliable, and well-precedented synthetic route to tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. The strategy relies on a convergent synthesis culminating in a robust reductive amination reaction. By carefully selecting protecting groups and reaction conditions, this valuable building block can be prepared efficiently. The protocols provided are grounded in established chemical principles and offer a clear path for researchers in the field of drug discovery and development.

References

-

ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Available from: [Link].

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link].

-

PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. Available from: [Link].

-

PubChem. Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. Available from: [Link].

- Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.

- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link].

- Google Patents. Preparation method of (R)-3-Boc-aminopiperidine.

-

ResearchGate. Marketed drugs containing 1,3-substituted azetidine scaffolds. Available from: [Link].

-

National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Available from: [Link].

-

PubMed. A one-pot preparation of 1,3-disubstituted azetidines. Available from: [Link].

-

The University of Manchester Research Explorer. Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Available from: [Link].

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link].

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Building Block for 3D-Rich Scaffolds: A Technical Guide to tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate in Drug Discovery

Abstract

In the modern era of drug discovery, the demand for molecules with high three-dimensional (3D) character, improved physicochemical properties, and precise target engagement is paramount. Saturated heterocyclic scaffolds have become essential tools for medicinal chemists to escape the flat, aromatic-rich chemical space that has historically dominated drug candidate pipelines. This guide provides an in-depth technical overview of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a versatile and increasingly important building block. We will explore its core structural attributes, synthetic utility, and strategic applications in the development of novel therapeutics, supported by specific examples and detailed protocols.

Introduction: The Value Proposition of a Disubstituted Heterocycle

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a bifunctional molecule featuring a piperidine ring linked to a Boc-protected 3-aminoazetidine. This unique combination of two distinct saturated heterocyclic systems offers a powerful platform for generating sp³-rich molecules. The azetidine ring, a strained four-membered heterocycle, acts as a rigid linker and introduces novel vectors for substitution, while the piperidine ring provides a handle for modulating physicochemical properties and exploring interactions with protein targets.[1]

The strategic value of this building block lies in its ability to:

-

Introduce 3D Complexity: The non-planar nature of both the azetidine and piperidine rings helps to create molecules with a more defined shape, which can lead to higher binding affinity and selectivity.

-

Enhance Physicochemical Properties: The incorporation of saturated heterocycles can improve properties such as solubility and metabolic stability compared to their aromatic counterparts.[1]

-

Provide Versatile Synthetic Handles: The molecule offers two key points for diversification: the secondary amine of the piperidine and the Boc-protected primary amine of the azetidine, allowing for sequential and controlled functionalization.

This guide will serve as a practical resource for medicinal chemists and drug development professionals, detailing not just the "what," but the "why" and "how" of using this scaffold effectively.

Structural and Physicochemical Analysis

To fully leverage this building block, a clear understanding of its constituent parts is essential.

Key Structural Features

-

Azetidine Ring: The four-membered ring is conformationally restricted. Its incorporation into a larger molecule imparts a degree of rigidity, which can be advantageous for locking in a bioactive conformation. The 3-amino substitution provides a key vector for introducing side chains that can probe deep into a binding pocket.

-

Piperidine Ring: As a six-membered heterocycle, the piperidine ring is more flexible than the azetidine. The secondary amine is a common site for modification, often used to connect the scaffold to another part of the target molecule. The chirality of the piperidine ring can also be a critical element in achieving selective target engagement.[2]

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a stable and reliable means of protecting the azetidine's primary amine. Its removal under acidic conditions is typically clean and high-yielding, allowing for late-stage functionalization.[3]

Sources

A Technical Guide to the Strategic Use of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate in the Development of Orexin Receptor Antagonists

Foreword: The Imperative for Novel Insomnia Therapeutics

The landscape of insomnia treatment has been historically dominated by agents that modulate the GABA-A receptor, such as benzodiazepines and "Z-drugs".[1][2][3][4] While effective in inducing sleep, these medications often come with a significant burden of side effects, including tolerance, dependence, rebound insomnia, and next-day cognitive impairment.[1][3][4] This has propelled the search for therapeutics with novel mechanisms of action that more closely mimic natural sleep. The discovery of the orexin neuropeptide system has been a watershed moment in sleep medicine, offering a targeted approach to treating insomnia by reducing wakefulness rather than inducing broad central nervous system depression.[2][3] This guide provides an in-depth technical overview of a key chemical scaffold, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, and its strategic application in the discovery and development of a new generation of orexin receptor antagonists.

The Orexin System: A Master Regulator of Wakefulness

The orexin system, also known as the hypocretin system, consists of two neuropeptides, orexin-A and orexin-B, and their two G-protein coupled receptors, the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R).[5] These neuropeptides are produced by a small population of neurons located exclusively in the lateral hypothalamus but project widely throughout the brain.[6][7] This extensive network allows the orexin system to exert a powerful influence on arousal, wakefulness, and appetite.[6][8]

The primary role of the orexin system is to stabilize the sleep-wake cycle, promoting and sustaining wakefulness.[7] It does this by sending excitatory signals to various brain regions responsible for arousal, including the locus coeruleus (norepinephrine), dorsal raphe nucleus (serotonin), and tuberomammillary nucleus (histamine).[9] A deficiency in orexin signaling is the underlying cause of narcolepsy, a condition characterized by excessive daytime sleepiness and unstable sleep-wake transitions.[7][9]

Given this central role in promoting wakefulness, antagonism of the orexin receptors presents a logical and targeted therapeutic strategy for the treatment of insomnia. By blocking the excitatory signals of the orexin system, orexin receptor antagonists (ORAs) can facilitate the transition to and maintenance of sleep.[10]

Dual vs. Selective Orexin Receptor Antagonism

Orexin receptor antagonists can be broadly categorized into two types:

-

Dual Orexin Receptor Antagonists (DORAs): These compounds block both OX1R and OX2R.[10] This broad inhibition of the orexin system is thought to be particularly effective for promoting and maintaining sleep.[10] Several DORAs are now FDA-approved for the treatment of insomnia, including suvorexant, lemborexant, and daridorexant.[2][8]

-

Selective Orexin Receptor Antagonists (SORAs): These agents target either OX1R or OX2R.[10] While DORAs have been the primary focus for insomnia, SORAs are being investigated for other conditions. For instance, selective OX1R antagonists are being explored for their potential in treating substance abuse, anxiety, and eating disorders.[11] Conversely, selective OX2R antagonists are also being developed for insomnia.[12][13]

Evidence from preclinical models suggests that blocking both orexin receptors results in a more robust sleep-promoting effect than antagonizing either receptor alone.[1] Consequently, the development of DORAs has been a major focus in the pharmaceutical industry.[1]

The Piperidine-Azetidine Scaffold: A Privileged Core for Orexin Receptor Antagonists

In the quest for potent and selective DORAs, medicinal chemists have explored a variety of chemical scaffolds. Among these, piperidine derivatives have emerged as a particularly fruitful class of compounds.[14][15] The piperidine ring provides a versatile and synthetically accessible framework that can be readily functionalized to optimize binding to the orexin receptors.

The specific intermediate, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate , represents a highly valuable building block for the synthesis of novel DORAs. This molecule combines two key structural features:

-

A piperidine ring , a common motif in many CNS-acting drugs.

-

An azetidine ring , a four-membered heterocycle that can introduce conformational rigidity and provide vectors for further chemical modification.

The tert-butyl carbamate (Boc) group serves as a protecting group for the azetidine nitrogen, allowing for selective reactions at other positions of the molecule.

Synthetic Strategy and Methodologies

The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can be approached through a convergent synthesis, bringing together a suitably protected piperidine fragment and a 3-aminoazetidine derivative. A plausible and efficient synthetic route is outlined below.

Synthesis of Key Intermediates

Intermediate 1: tert-Butyl N-(azetidin-3-yl)carbamate

This intermediate can be prepared from commercially available starting materials. The synthesis involves the protection of the azetidine nitrogen, followed by introduction of the Boc-protected amine.

Intermediate 2: A suitably activated piperidine derivative

For the coupling reaction, the piperidine ring needs to be appropriately functionalized. A common strategy is to use a piperidine with a leaving group at the 3-position, such as a tosylate or a halide.

Coupling and Deprotection

The core scaffold is assembled by the nucleophilic substitution reaction between the 3-aminoazetidine derivative and the activated piperidine. The final deprotection step yields the target compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a general, yet detailed, procedure for the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.

Step 1: Synthesis of tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride

This starting material is commercially available.[16]

Step 2: N-alkylation of tert-Butyl N-(azetidin-3-yl)carbamate with a protected piperidine

-

Reaction: Reductive amination of tert-butyl N-(azetidin-3-yl)carbamate with a suitable N-protected piperidin-3-one.

-

Reagents and Conditions:

-

tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (1.0 eq)

-

N-Boc-piperidin-3-one (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM) as solvent

-

Room temperature, 12-18 hours

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Deprotection of the piperidine nitrogen

-

Reaction: Removal of the Boc protecting group from the piperidine nitrogen.

-

Reagents and Conditions:

-

Product from Step 2

-

Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane

-

Room temperature, 1-2 hours

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as a salt.

-

Filter and dry the solid to yield the desired product.

-

Application in a Drug Discovery Workflow

The synthesized tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate serves as a versatile scaffold for the creation of a chemical library of potential orexin receptor antagonists. The primary and secondary amine functionalities provide handles for a wide range of chemical modifications.

Caption: Drug discovery workflow using the piperidine-azetidine scaffold.

Library Synthesis

The free piperidine nitrogen can be acylated, sulfonated, or alkylated with a diverse set of building blocks to explore the chemical space around the core scaffold. These reactions are often amenable to parallel synthesis techniques, allowing for the rapid generation of a large number of analogs.

In Vitro Screening Cascade

The newly synthesized compounds are then subjected to a series of in vitro assays to determine their activity at the orexin receptors.

4.2.1. Binding Assays

-

Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from the orexin receptor.

-

Protocol Outline:

-

Prepare cell membranes from cell lines stably expressing either human OX1R or OX2R.

-

Incubate the membranes with a known concentration of a radiolabeled orexin ligand (e.g., [¹²⁵I]-orexin-A) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filter-bound complex.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

4.2.2. Functional Assays (Calcium Flux)

-

Principle: Orexin receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration. Functional antagonists will block this orexin-induced calcium signal.

-

Protocol Outline:

-

Culture cells expressing OX1R or OX2R in microplates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the test compound at various concentrations and incubate.

-

Stimulate the cells with a known concentration of orexin-A.

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Determine the IC₅₀ of the antagonist by measuring its ability to inhibit the orexin-A-induced calcium signal.

-

Structure-Activity Relationship (SAR) Studies

The data from the in vitro assays are used to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications made to the core scaffold with the observed changes in binding affinity and functional potency. The SAR guides the iterative design and synthesis of new analogs with improved properties.

The Path Forward: From Hit to Candidate

Compounds that demonstrate high potency and the desired selectivity profile in the initial screening cascade are advanced to further studies. These include:

-

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling: To assess properties like metabolic stability, plasma protein binding, and potential for drug-drug interactions.

-

Pharmacokinetic (PK) studies in animals: To determine how the compound is absorbed, distributed, metabolized, and eliminated in a living organism.

-

In vivo efficacy studies: To evaluate the sleep-promoting effects of the compound in animal models of sleep and wakefulness.

The ultimate goal of this process is to identify a single clinical candidate with an optimal balance of potency, selectivity, safety, and pharmacokinetic properties for advancement into human clinical trials.

Conclusion

The development of orexin receptor antagonists has marked a significant advancement in the pharmacological treatment of insomnia. The strategic use of versatile and synthetically tractable chemical scaffolds is paramount to the success of these drug discovery programs. Tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate represents a prime example of a privileged core structure, providing a robust foundation for the design and synthesis of novel, potent, and safe dual orexin receptor antagonists. The methodologies and workflows described in this guide illustrate a rational and efficient approach to leveraging such key intermediates in the ongoing pursuit of improved therapeutics for sleep disorders.

References

-

U.S. Pharmacist. (2022-05-13). Insomnia Treatment Update With a Focus on Orexin Receptor Antagonists. [Link]

-

Winrow, C. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British journal of pharmacology, 171(2), 283–293. [Link]

- Google Patents. (2019-02-27).

-

Boss, C., et al. (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. Journal of Medicinal Chemistry. [Link]

-

Mieda, M., & Yanagisawa, M. (2019). THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN. Sleep medicine research, 10(1), 1–6. [Link]

-

ResearchGate. (2025-08-06). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

Patsnap Synapse. (2024-06-21). What are Orexin receptor antagonists and how do they work?. [Link]

-

Frontiers. (2024). The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance. [Link]

-

Psychiatric News. (2025-09-29). DORAs Explore a Different Approach for Treating Insomnia. [Link]

-

Mignot, E., & T. Scammell. (2023). The orexin story and orexin receptor antagonists for the treatment of insomnia. Journal of Sleep Research. [Link]

-

ClinicalTrials.gov. Dual-Orexin Antagonism As a Mechanism for Improving Sleep and Drug Abstinence in Opioid Use Disorder. [Link]

-

National Institutes of Health. (2012). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. [Link]

-

Spagnolo, PA, et al. (2023). Clinical trials of orexin receptor antagonists for the treatment of substance abuse disorders. Expert Opinion on Investigational Drugs. [Link]

-

National Institutes of Health. (2023). Dual orexin receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis. [Link]

-

RSC Publishing. (2023). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. [Link]

-

Krystal, A. D. (2013). Understanding the Sleep-Wake Cycle: Sleep, Insomnia, and the Orexin System. Psychiatry & Primary Care. [Link]

-

Frontiers. (2023). Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis. [Link]

-

PubMed. (2018). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. [Link]

-

National Institutes of Health. (2012). Orexin Receptors: Pharmacology and Therapeutic Opportunities. [Link]

-

RTI International. (2023). Discovery of arylsulfonamides as dual orexin receptor agonists. [Link]

- Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

ResearchGate. (2019). Oxadiazole Derivatives as Dual Orexin Receptor Antagonists: Synthesis, Structure–Activity Relationships, and Sleep‐Promoting Properties in Rats. [Link]

-

YouTube. (2023). Orexin/Hypocretin Role In Sleep And Narcolepsy Explained (Sleep Neuroscience) | Originals. [Link]

-

Med Res Rev. (2023). Targeting orexin receptors: Recent advances in the development of subtype selective or dual ligands for the treatment of neuropsychiatric disorders. [Link]

-

PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [Link]

-

Murphy, P., et al. (2017). Lemborexant, A Dual Orexin Receptor Antagonist (DORA) for the Treatment of Insomnia Disorder: Results From a Bayesian, Adaptive, Randomized, Double-Blind, Placebo-Controlled Study. Journal of Clinical Sleep Medicine. [Link]

-

Kärppä, M., et al. (2022). Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant. Frontiers in Psychiatry. [Link]

-

Mieda, M. (2013). The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions. Frontiers in Endocrinology. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

YouTube. (2024). Dual Orexin Receptor Antagonists: A Review of DORAs (Daridorexant, Lemborexant, and Suvorexant). [Link]

-

ChemRxiv. (2021). Structure-guided discovery of orexin receptor-binding PET ligands. [Link]

Sources

- 1. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual orexin receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting orexin receptors: Recent advances inthe development of subtype selective or dualligands for the treatment of neuropsychiatricdisorders [irp.nida.nih.gov]

- 6. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychiatrist.com [psychiatrist.com]

- 8. uspharmacist.com [uspharmacist.com]

- 9. Frontiers | The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance [frontiersin.org]

- 10. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SG10201900536TA - Piperidine derivatives as orexin receptor antagonist - Google Patents [patents.google.com]

- 15. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular formula and weight of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Introduction

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a saturated heterocyclic compound featuring a piperidine ring linked to an azetidine core, which is further functionalized with a tert-butoxycarbonyl (Boc) protecting group. This molecule is of significant interest to researchers and drug development professionals as a versatile building block in medicinal chemistry. Its distinct structural motifs—a secondary amine on the piperidine ring, a tertiary amine within the azetidine ring, and a protected primary amine—offer multiple points for chemical modification, making it a valuable scaffold for the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the Boc group allows for selective deprotection and subsequent derivatization, a key consideration in multi-step organic synthesis.

Physicochemical Properties

The fundamental properties of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₁₃H₂₅N₃O₂ |

| Molecular Weight | 255.36 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol, ethanol, and dichloromethane (predicted) |

| Storage | Store in a cool, dry place away from incompatible materials. |

Structural Elucidation and Key Features

The molecular architecture of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is defined by the interconnection of its constituent rings and the strategic placement of the carbamate protecting group. Understanding this structure is paramount for predicting its reactivity and potential applications.

Caption: Structural relationship of the core moieties.

Synthetic Strategy: A Conceptual Framework

The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can be approached through a convergent synthesis, where the key piperidine and azetidine fragments are prepared separately and then coupled. This methodology allows for greater control over the stereochemistry and purity of the final product.

A plausible synthetic route involves the reductive amination of a Boc-protected 3-aminoazetidine with a suitable piperidone derivative, followed by deprotection and subsequent functionalization if required. The choice of reagents and reaction conditions is critical to ensure high yields and minimize side reactions. For instance, the use of a mild reducing agent like sodium triacetoxyborohydride is often preferred to prevent over-reduction.

Caption: Conceptual synthetic workflow.

Experimental Protocol: Reductive Amination

The following is a representative, detailed protocol for the key coupling step in the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.

1. Reaction Setup:

-

To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add N-Cbz-piperidin-3-one (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

2. Reductive Amination:

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is to prevent the reduction of the ketone to an alcohol before imine formation.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

3. Workup:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the coupled product.

Applications in Drug Discovery

The structural features of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate make it a valuable precursor in the development of novel therapeutics. The secondary amine of the piperidine ring can be functionalized to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR). The Boc-protected amine on the azetidine ring can be deprotected to enable further chemical modifications, such as amide bond formation or the introduction of other functional groups.

This scaffold has been incorporated into molecules targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The rigid azetidine ring can help to constrain the conformation of the molecule, which can lead to improved binding affinity and selectivity for the target protein.

Conclusion

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined structure and multiple points for functionalization provide a robust platform for the design and synthesis of novel bioactive compounds. The synthetic strategies outlined in this guide, particularly the use of controlled reductive amination, offer a reliable pathway to access this valuable chemical entity.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine-Piperidine Scaffold

The fusion of azetidine and piperidine ring systems, as exemplified by tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, represents a privileged structural motif in modern medicinal chemistry. The rigid, strained azetidine ring can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The piperidine moiety is a common feature in numerous bioactive compounds and approved drugs, often contributing to improved pharmacokinetic properties. The strategic combination of these two saturated heterocycles offers a versatile platform for the development of novel therapeutics across a range of disease areas. This document provides a detailed, field-proven protocol for the synthesis of this valuable building block, emphasizing the chemical principles and practical considerations for its successful preparation.

Synthetic Strategy: A Convergent Approach via Reductive Amination

The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is most efficiently achieved through a convergent two-stage strategy. The core of this approach is the formation of the crucial C-N bond between the azetidine and piperidine rings via a reductive amination reaction. This is followed by a selective deprotection of the piperidine nitrogen to yield the final product. This strategy is advantageous due to the ready availability of the starting materials and the generally high yields and chemoselectivity of the reactions involved.

Stage 1: Synthesis of Key Precursors

Preparation of tert-Butyl (azetidin-3-yl)carbamate

This precursor is commercially available but can also be synthesized from 3-aminoazetidine. The Boc (tert-butoxycarbonyl) protecting group is introduced to shield the primary amine on the azetidine ring from participating in the subsequent reductive amination at the ring nitrogen.

Preparation of N-Boc-3-piperidone

The ketone partner for the reductive amination is prepared by the oxidation of commercially available N-Boc-3-hydroxypiperidine. Mild oxidizing agents are preferred to avoid over-oxidation or side reactions.

| Parameter | Value |

| Starting Material | N-Boc-3-hydroxypiperidine |

| Oxidizing Agent | Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with sodium thiosulfate, extraction, and silica gel chromatography |

| Typical Yield | 85-95% |

Stage 2: Reductive Amination Protocol

This stage constitutes the key bond-forming step, uniting the azetidine and piperidine moieties. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Detailed Protocol:

-

Reaction Setup: To a solution of tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added N-Boc-3-piperidone (1.1 eq).

-

Formation of Imine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours. Progress is monitored by TLC or LC-MS until the starting materials are consumed.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford tert-butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate.

| Parameter | Value |

| Azetidine Component | tert-Butyl (azetidin-3-yl)carbamate |

| Piperidine Component | N-Boc-3-piperidone |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 70-85% |

Stage 3: Selective Deprotection

The final step involves the selective removal of the Boc group from the piperidine nitrogen while leaving the Boc group on the azetidine amine intact. This is achievable due to the differential lability of the two Boc groups under controlled acidic conditions. The Boc group on the more sterically hindered and less basic piperidine nitrogen is more susceptible to acid-catalyzed hydrolysis.

Detailed Protocol:

-

Reaction Setup: The di-Boc protected intermediate (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane (10-20 volumes). Alternatively, a solution of trifluoroacetic acid (TFA) in DCM (10-20% v/v) can be used.

-

Deprotection: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the deprotection should be carefully monitored by TLC or LC-MS to avoid the removal of the second Boc group.

-

Work-up and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. Further purification by chromatography may be necessary to obtain a highly pure product.

| Parameter | Value |

| Starting Material | tert-Butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate |

| Reagent | 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Dess-Martin Periodinane and sodium triacetoxyborohydride are moisture-sensitive and should be handled under an inert atmosphere.

-

Strong acids such as HCl in dioxane and TFA are corrosive and should be handled with care.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. The reductive amination strategy offers a convergent and high-yielding route to this valuable building block. Careful control of the reaction conditions, particularly during the selective deprotection step, is crucial for the successful synthesis of the target molecule. This protocol is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics incorporating the azetidine-piperidine scaffold.

References

- A comprehensive review of the synthesis of azetidines can be found in: Brandi, A.; Goti, A. Chem. Rev.1998, 98 (2), 589–636.

- For an overview of reductive amination in organic synthesis, see: Baxter, E. W.; Reitz, A. B. Org. React.2002, 59, 1.

- The use of Boc protection and strategies for its selective removal are detailed in: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.

- A relevant patent describing the synthesis of similar compounds is: WO 2010/132717 A1.

- For an example of reductive amination involving azetidines, see: J. Med. Chem.2013, 56 (17), 6734–6746.

Application Note & Protocol: A Scalable and Efficient Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a valuable heterocyclic building block in contemporary medicinal chemistry. The outlined synthetic strategy is centered around a highly efficient reductive amination pathway, designed for scalability, reproducibility, and high purity of the final product. We detail the rationale behind key procedural choices, provide step-by-step protocols from commercially available starting materials, and include in-process controls to ensure success. This guide is intended for researchers and process chemists in the pharmaceutical and chemical development sectors.

Introduction and Strategic Overview

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a key intermediate characterized by its unique azetidine-piperidine scaffold. This structural motif is of significant interest in drug discovery, serving as a versatile framework for developing novel therapeutic agents. The synthesis of such molecules on a large scale presents challenges related to handling strained ring systems, ensuring regioselectivity, and achieving high purity required for pharmaceutical applications.

The synthetic approach detailed herein is a robust, multi-step process designed for scalability. The core of this strategy is the coupling of two key fragments, a protected azetidine amine and a protected piperidinone, via a direct Brønsted acid-catalyzed reductive amination.[1] This method is favored in industrial settings for its operational simplicity, high atom economy, and avoidance of harsh or toxic transition-metal catalysts.[1]

The overall synthetic workflow can be visualized as follows:

Caption: Overall Synthetic Workflow.

Rationale and Mechanistic Considerations

The cornerstone of this synthesis is the reductive amination reaction. This process involves two key mechanistic events occurring in a single pot:

-

Iminium Ion Formation: The secondary amine of tert-butyl azetidin-3-ylcarbamate nucleophilically attacks the ketone of tert-butyl 3-oxopiperidine-1-carboxylate. This is typically catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen to enhance its electrophilicity. Subsequent dehydration leads to the formation of a transient iminium ion.

-

Hydride Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. This step is highly selective for the iminium ion over the starting ketone, which is crucial for preventing the formation of alcohol side products and enabling a one-pot procedure.

Caption: Reductive Amination Mechanism.

Choice of Protecting Groups: The tert-butoxycarbonyl (Boc) group is used strategically to protect both the azetidine and piperidine nitrogens. The Boc group on the azetidine amine is stable throughout the coupling reaction. The Boc group on the piperidine nitrogen serves to moderate its reactivity and is selectively cleaved in the final step under acidic conditions, leaving the other Boc group intact.[2] This orthogonality is key to the success of the synthesis.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Starting Materials

| Material | CAS Number | Supplier Recommendation | Purity |

| tert-Butyl azetidin-3-ylcarbamate | 91188-13-5 | ChemScene | ≥98% |

| tert-Butyl 3-oxopiperidine-1-carboxylate | 98977-36-7 | Commercial | ≥97% |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | Commercial | ≥97% |

| Dichloromethane (DCM), anhydrous | 75-09-2 | Commercial | ≥99.8% |

| Acetic Acid, glacial | 64-19-7 | Commercial | ≥99.7% |

| Trifluoroacetic acid (TFA) | 76-05-1 | Commercial | ≥99% |

| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house | N/A |

| Saturated Sodium Chloride Solution (Brine) | Aqueous | Prepared in-house | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Commercial | N/A |

Protocol 1: Synthesis of tert-Butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate (Di-Boc Intermediate)

-

Reactor Setup: To a clean, dry, nitrogen-flushed reactor equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 10 volumes relative to the piperidinone). Stir until all solids are dissolved.

-

Reactant Addition: Add tert-butyl azetidin-3-ylcarbamate (1.05 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature (20-25 °C) for 1 hour.

-

Scientist's Note: The pre-stirring period allows for the formation of the iminium ion intermediate, which is essential for an efficient reduction.

-

-

Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Rationale: Portion-wise addition of the hydride source controls the reaction exotherm and minimizes potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude di-Boc intermediate as a viscous oil or solid.

-

Purification: The crude product is typically of sufficient purity for the next step. If necessary, purification can be achieved via silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Selective Deprotection to Yield Final Product

-

Reactor Setup: Dissolve the crude di-Boc intermediate (1.0 eq) from the previous step in DCM (5-10 volumes) in a clean, dry reactor under a nitrogen atmosphere.

-

Acid Addition: Cool the solution to 0-5 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Rationale: TFA is a strong acid that effectively cleaves the N-Boc group of the piperidine. The Boc group on the azetidine carbamate is more stable and remains largely intact under these conditions, especially at low temperatures. Using a significant excess of TFA ensures complete and rapid deprotection.

-

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the deprotection by LC-MS to confirm the disappearance of the starting material.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization and Extraction: Dissolve the residue in DCM and cool to 0-5 °C. Slowly add a saturated solution of sodium bicarbonate or 2M sodium hydroxide to adjust the pH to 9-10.

-

Extraction: Transfer to a separatory funnel and extract the aqueous layer multiple times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.

Protocol 3: Final Purification

-

Chromatography: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of DCM and methanol, often with a small percentage (0.5-1%) of ammonium hydroxide to prevent the product from streaking on the column.

-

Product Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate as a solid or oil.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis. Purity should be assessed by HPLC.

Summary of Expected Results

| Step | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1. Reductive Amination | NaBH(OAc)₃, Acetic Acid | 75-90% | >95% (for next step) |

| 2. Selective Deprotection & Purification | Trifluoroacetic Acid (TFA) | 80-95% | >98% (HPLC) |

| Overall | 60-85% | >98% (HPLC) |

References

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

NIH National Library of Medicine. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

- Google Patents. Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

-

Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Available from: [Link]